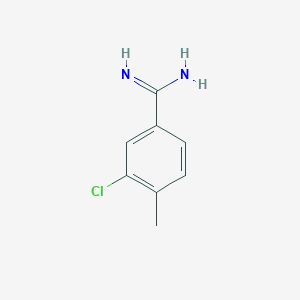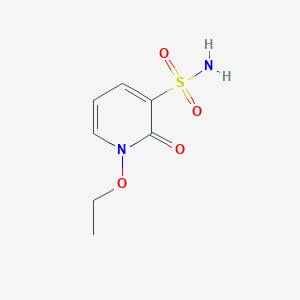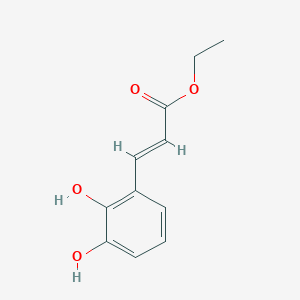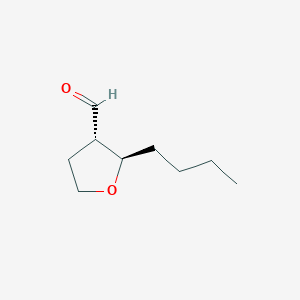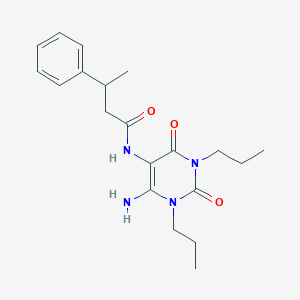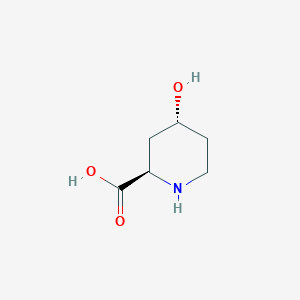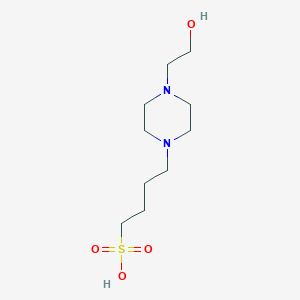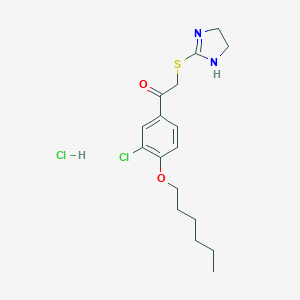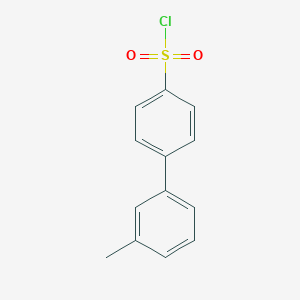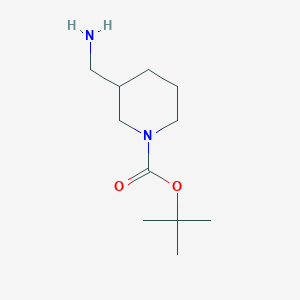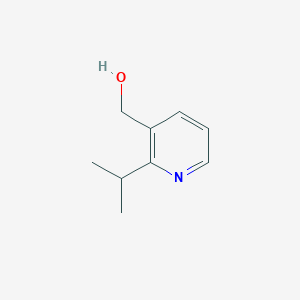
(2-Isopropylpyridin-3-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, such as (2-Isopropylpyridin-3-yl)methanol, involves reactions that produce these compounds with specific structural features. For example, aryl(3-isocyanopyridin-4-yl)methanones, prepared from commercially available pyridin-3-amine, react with aryl Grignard reagents to yield pyrrolo[2,3-c]pyridin-3-ols, which are then O-acylated to afford corresponding acetates (Kobayashi et al., 2011).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including (2-Isopropylpyridin-3-yl)methanol, is characterized using various spectroscopic techniques. Crystal structure analysis provides insights into the symmetry, molecular geometry, and intramolecular interactions, such as hydrogen bonding, that stabilize these molecules. For instance, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a related compound, exhibits a symmetrical molecule with intramolecular hydrogen bonds, as determined by single-crystal X-ray diffraction (Percino et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving (2-Isopropylpyridin-3-yl)methanol and its derivatives highlight the reactivity of the pyridine ring and the influence of substituents on reaction outcomes. The compound's behavior in synthesis, such as in the formation of co-crystals or its role in catalysis, underscores the versatility of pyridine derivatives in organic synthesis. For example, reactions involving pyridine and methanol under specific conditions can lead to the formation of 3-picoline, demonstrating the methylation of pyridine derivatives (Sreekumar et al., 2001).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Pyrrolo[2,3-c]pyridin-3-ols : The reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents produces 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, which are unstable alcohols O-acylated to yield corresponding acetates in good yields. This demonstrates the compound's role in synthesizing complex heterocyclic structures (Kobayashi et al., 2011).
- Nickel Complex Catalysis : The synthesis of nickel complexes with bidentate N,O-type ligands, using derivatives of pyridin-yl methanol, shows significant catalytic activity in the oligomerization of ethylene. This illustrates the compound's potential in catalysis (Kermagoret & Braunstein, 2008).
- Biomimetic Chelating Ligands : The preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process highlights its potential as a precursor for biomimetic chelating ligands, indicating applications in mimicking biological processes (Gaynor et al., 2023).
Material Science and Catalysis
- Metal Complex Synthesis : Research into the synthesis of metal complexes with pyridine hemiacetals showcases the ability to create structures with specific coordination compounds, indicating uses in materials science and catalysis (Bourosh et al., 2018).
- Selective Detection of Methanol : The development of a Y2O3 multishelled hollow structure for selective methanol detection with ultrasensitive limits showcases the compound's application in environmental monitoring and food safety (Zheng et al., 2019).
Propriétés
IUPAC Name |
(2-propan-2-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUXGVRLMGZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylpyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


